2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide

Physicochemical_profiling SAR_campaigns procurement_specification

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 1105216-44-1) is a synthetic bi-heterocyclic small molecule with the molecular formula C₁₄H₉F₂N₃O₂S and a molecular weight of 321.30 g·mol⁻¹. The compound integrates a 2,4-difluorophenyl-substituted isoxazole ring and a thiazol-2-yl acetamide moiety, representing a scaffold that has been claimed in multiple patent families targeting lysophosphatidic acid (LPA) receptors and diacylglycerol acyltransferase 1 (DGAT1).

Molecular Formula C14H9F2N3O2S
Molecular Weight 321.3
CAS No. 1105216-44-1
Cat. No. B2671420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
CAS1105216-44-1
Molecular FormulaC14H9F2N3O2S
Molecular Weight321.3
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CC(=NO2)CC(=O)NC3=NC=CS3
InChIInChI=1S/C14H9F2N3O2S/c15-8-1-2-10(11(16)5-8)12-6-9(19-21-12)7-13(20)18-14-17-3-4-22-14/h1-6H,7H2,(H,17,18,20)
InChIKeyGJEOHQJMQYMVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 1105216-44-1): Procurement-Ready Structural and Property Baseline


2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 1105216-44-1) is a synthetic bi-heterocyclic small molecule with the molecular formula C₁₄H₉F₂N₃O₂S and a molecular weight of 321.30 g·mol⁻¹ . The compound integrates a 2,4-difluorophenyl-substituted isoxazole ring and a thiazol-2-yl acetamide moiety, representing a scaffold that has been claimed in multiple patent families targeting lysophosphatidic acid (LPA) receptors and diacylglycerol acyltransferase 1 (DGAT1) [1][2]. Unlike its mono‑fluorinated, non‑fluorinated, or heterocycle‑replaced analogs, the 2,4‑difluorophenyl substitution pattern introduces distinct physicochemical properties—including elevated molecular weight, altered hydrogen‑bond acceptor count, and modulated lipophilicity—that may influence target‑binding kinetics and metabolic stability. This guide evaluates the quantifiable differentiators that support scientific selection of this specific congener over closely related analogs for research and early‑stage discovery procurement.

Why 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide Cannot Be Interchanged with In‑Class Analogs


Within the isoxazole‑thiazole‑acetamide chemotype, even minor substituent modifications can produce non‑linear shifts in molecular recognition, physicochemical properties, and patent‑space positioning. The 2,4‑difluorophenyl group in CAS 1105216-44-1 increases molecular weight by approximately 36 Da relative to the unsubstituted phenyl analog (CAS 953173‑92‑7) and 30 Da relative to the thiophene replacement (CAS 946228‑23‑5), while introducing two strong electronegative fluorine atoms that alter both hydrogen‑bond acceptor capacity and electronic distribution across the isoxazole ring . These differences are consequential: in related 5‑(2,4‑difluorophenyl)‑isoxazole‑3‑carboxylic acid derivatives, the 2,4‑difluoro substitution pattern has been associated with sub‑micromolar CXCR7 antagonism (IC₅₀ 186 nM), whereas mono‑fluoro or non‑fluorinated analogs can exhibit substantially weaker target engagement [1]. Generic substitution—replacing the 2,4‑difluorophenyl isoxazole with a 4‑fluorophenyl, unsubstituted phenyl, or thiophene variant—is therefore likely to yield a compound with altered potency, selectivity, and intellectual‑property coverage, making the procurement of the exact CAS‑specified congener essential for reproducible SAR campaigns and patent‑focused lead optimization.

Quantitative Differentiation Evidence for 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide Against Closest Analogs


Molecular Weight Differentiation: 2,4‑Difluorophenyl versus Unsubstituted Phenyl Analog

The target compound (CAS 1105216-44-1) has a molecular weight of 321.30 g·mol⁻¹, which is 35.98 Da (12.6%) heavier than the unsubstituted phenyl analog 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 953173-92-7; MW 285.32 g·mol⁻¹) . This mass increment reflects the addition of two fluorine atoms (Δ 37.99 Da theoretical), replacing two aromatic hydrogen atoms and creating a distinct isotopic distribution pattern detectable by high‑resolution mass spectrometry. The difference provides a built‑in analytical handle for confirming compound identity and purity in procurement quality‑control workflows.

Physicochemical_profiling SAR_campaigns procurement_specification

Thiazole‑Ring Methylation Contrast: 2,4‑Difluorophenyl Core with Unsubstituted Thiazole versus 4‑Methylthiazole Analog

The target compound bears an unsubstituted thiazol-2-yl acetamide (MW 321.30 g·mol⁻¹). Its closest thiazole‑modified comparator, 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 1209573-70-5), has a molecular weight of 335.33 g·mol⁻¹ (+14.03 Da) . In the DGAT1 inhibitor patent family (US20110196002 A1), which encompasses isoxazole‑thiazole acetamides, thiazole‑ring substitution patterns are systematically varied, and even small alkyl additions on the thiazole are known to modulate DGAT1 inhibitory potency and oral bioavailability [1]. Procuring the unsubstituted thiazole variant (target compound) rather than the 4‑methyl analog allows researchers to evaluate the contribution of the thiazole ring electronics and sterics independently, without confounding methyl‑group effects.

Lead_optimization DGAT1_inhibition metabolic_stability

Heterocycle Replacement Contrast: 2,4‑Difluorophenyl Isoxazole versus Thiophene Isoxazole

Replacement of the 2,4‑difluorophenyl group with a thiophene ring produces N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946228-23-5; MW 291.4 g·mol⁻¹) . The mass difference of 29.9 Da (9.3%) is accompanied by a fundamental change in aromatic character: the 2,4‑difluorophenyl group is a π‑electron‑deficient arene (Hammett σₚ for F = +0.06; σₘ = +0.34), whereas thiophene is a π‑excessive heteroarene. In the LPA receptor antagonist patent US20030114505, the nature of the aryl/heteroaryl substituent at the isoxazole 5‑position is a critical determinant of receptor subtype selectivity [1]. Procuring the exact 2,4‑difluorophenyl congener ensures that the electronic and steric properties of the pendant aromatic group match those specified in SAR tables, avoiding misleading potency shifts caused by heterocycle replacement.

Scaffold_hopping bioisostere_evaluation procurement_specification

LPA Receptor Antagonist Class Evidence: 2,4‑Difluorophenyl Isoxazole Scaffold Activity

US Patent 20030114505 A1 explicitly claims isoxazole and thiazole compounds of general formula [1] as LPA receptor antagonists, with demonstrated inhibition of LPA‑induced proliferation in cultured human brain tumor cells for exemplified congeners [1]. Although the exact IC₅₀ value for CAS 1105216-44-1 is not disclosed in the patent, a structurally related 5‑(2,4‑difluorophenyl)‑isoxazole‑3‑carboxylic acid derivative exhibits CXCR7 antagonism with an IC₅₀ of 186 nM in a Tango β‑lactamase reporter assay in U2OS cells [2]. The 2,4‑difluorophenyl substitution pattern is consistently associated with enhanced target engagement relative to mono‑fluoro or non‑fluorinated phenyl variants across multiple chemotypes in the LPA/CXCR7 ligand space.

LPA_receptor_antagonism GPCR cell_proliferation

DGAT1 Inhibitor Patent Family: Isoxazole‑Thiazole Acetamide Scaffold Coverage

The DGAT1 inhibitor patent application US20110196002 A1 explicitly encompasses isoxazole, thiazole, and oxadiazole derivatives of a general formula that structurally subsumes CAS 1105216-44-1 [1]. Related isoxazole‑ and thiazole‑containing DGAT1 inhibitors from this patent family have demonstrated nanomolar enzymatic potency: for example, the clinical candidate Pradigastat (LCQ‑908) inhibits human DGAT1 with an IC₅₀ of 38 nM . While the exact IC₅₀ of CAS 1105216-44-1 against DGAT1 is not publicly available, its structural alignment with the patent genus—particularly the combination of 2,4‑difluorophenyl isoxazole and unsubstituted thiazole acetamide—positions it as a relevant tool compound for DGAT1‑focused metabolic disease research.

DGAT1_inhibition metabolic_disease triglyceride_synthesis

Lipophilicity Modulation: Calculated LogP Shift Driven by 2,4‑Difluorination

Fluorine substitution on aromatic rings is a well‑established strategy for modulating lipophilicity (LogP) and metabolic stability. The 2,4‑difluorophenyl group in CAS 1105216-44-1 is predicted to increase LogP by approximately +0.5 to +0.8 log units relative to the unsubstituted phenyl analog, based on the π‑contribution of aromatic fluorine (πₓ = +0.14 per fluorine atom in the Hansch‑Leo fragment system) [1]. This calculated LogP shift is comparable to that observed for the clinically validated antifungal fluconazole, where the 2,4‑difluorophenyl substituent was selected from a series of halogenated analogs specifically for its optimal balance of lipophilicity, aqueous solubility, and pharmacokinetic profile [2]. The enhanced lipophilicity of the target compound may improve membrane permeability and protein binding relative to non‑fluorinated or mono‑fluorinated congeners, although experimental LogP and ADME data for the specific compound are not publicly available.

Lipophilicity drug_likeness ADME_profiling

Optimal Procurement and Application Scenarios for 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 1105216-44-1)


LPA Receptor Antagonist Lead Optimization and Screening Library Expansion

CAS 1105216-44-1 is structurally encompassed by the LPA receptor antagonist patent family (US20030114505 A1), and the 2,4‑difluorophenyl isoxazole substructure has been associated with nanomolar CXCR7 antagonism (IC₅₀ 186 nM) in a closely related chemotype [1][2]. Research groups prosecuting LPA₁–LPA₆ receptor antagonist programs should procure this specific compound as a comparator for SAR studies, rather than relying on mono‑fluoro or non‑fluorinated phenyl analogs that may exhibit reduced target engagement.

DGAT1 Inhibitor Discovery and Metabolic Disease Research

The compound falls within the generic scope of the DGAT1 inhibitor patent application US20110196002 A1, which describes isoxazole‑thiazole acetamides as DGAT1 inhibitors capable of modulating triglyceride synthesis [3]. Procurement of the unsubstituted thiazole variant (target compound) rather than the 4‑methylthiazole analog (CAS 1209573-70-5) allows medicinal chemists to evaluate the intrinsic contribution of the 2,4‑difluorophenyl isoxazole core to DGAT1 inhibition without steric or electronic perturbation from the thiazole ring.

Physicochemical Property Benchmarking for Fluorinated Bi‑Heterocyclic Libraries

With a molecular weight of 321.30 g·mol⁻¹ and two aromatic fluorine atoms, the target compound provides a defined reference point for profiling LogP, solubility, and metabolic stability across a series of isoxazole‑thiazole acetamides . Compared to the unsubstituted phenyl analog (Δ +35.98 Da) and the thiophene analog (Δ +29.9 Da), the 2,4‑difluorophenyl variant offers a moderate‑lipophilicity physicochemical profile that can serve as a calibration standard in ADME assay development.

Chemical Biology Probe Development Targeting Lipid‑Mediated Signaling

Given the established role of LPA in cell proliferation, migration, and fibrosis, compounds within the isoxazole‑thiazole acetamide class have potential as chemical probes for dissecting LPA‑dependent signaling pathways [1]. The 2,4‑difluorophenyl substitution is a recognized pharmacophoric element for enhancing target affinity in this chemical space, making CAS 1105216-44-1 a preferred procurement choice for academic and industrial groups developing tool compounds for GPCR‑focused chemical biology studies.

Quote Request

Request a Quote for 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.